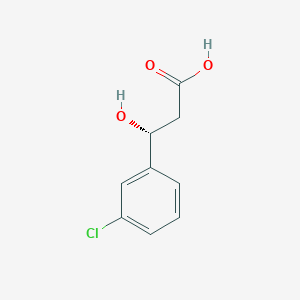
(R)-3-(3-chlorophenyl)-3-hydroxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-3-(3-chlorophenyl)-3-hydroxypropanoic acid (3-chloro-3-hydroxypropionic acid, or CHP) is an organic acid that has been studied for its potential applications in a variety of scientific research fields. It is a naturally occurring compound that is found in various plants and animals, and has been used for a variety of purposes in laboratory experiments. CHP has been found to have a wide range of biochemical and physiological effects, as well as numerous advantages and limitations for laboratory experiments.
科学的研究の応用
CHP has been studied for its potential applications in a variety of scientific research fields. It has been used in studies of the metabolism of lipids, the regulation of neurotransmitter release, the regulation of gene expression, and the regulation of cell proliferation. CHP has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease, and as an anti-inflammatory agent. In addition, it has been studied for its potential use in the treatment of cancer.
作用機序
The mechanism of action of CHP is not fully understood. However, it is believed that CHP acts as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. In addition, it is believed that CHP acts as an inhibitor of the enzyme phosphodiesterase (PDE), which is involved in the regulation of cell proliferation.
Biochemical and Physiological Effects
CHP has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which can have a positive effect on mood and behavior. In addition, it has been found to reduce inflammation, as well as to have antioxidant and anti-apoptotic effects.
実験室実験の利点と制限
CHP has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and is widely available. In addition, it is relatively non-toxic and has a low cost. However, it has a low solubility in water, and it can be difficult to control the concentration of CHP in laboratory experiments.
将来の方向性
There are a number of potential future directions for the use of CHP in scientific research. One potential future direction is to further study the effects of CHP on the metabolism of lipids, the regulation of neurotransmitter release, the regulation of gene expression, and the regulation of cell proliferation. Additionally, further research could be conducted on the potential use of CHP in the treatment of neurological disorders and cancer. Furthermore, research could be conducted on the potential use of CHP as an anti-inflammatory agent and as an antioxidant. Finally, further research could be conducted on the potential use of CHP as an inhibitor of MAO and PDE.
合成法
CHP can be synthesized by a variety of methods, including the use of a Grignard reaction, the use of a Wittig reaction, and the use of a hydrolysis reaction. The Grignard reaction involves the use of a Grignard reagent, such as magnesium chloride, to react with an alkyl halide, such as 3-chloro-3-hydroxypropionic acid, to form CHP. The Wittig reaction involves the use of a Wittig reagent, such as triphenylphosphine, to react with an aldehyde or ketone, such as 3-chloro-3-hydroxypropionic acid, to form CHP. The hydrolysis reaction involves the use of an acid, such as hydrochloric acid, to react with a carboxylic acid, such as 3-chloro-3-hydroxypropionic acid, to form CHP.
特性
IUPAC Name |
(3R)-3-(3-chlorophenyl)-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGIWOQOKKWXRH-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@@H](CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(3-chlorophenyl)-3-hydroxypropanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(8-(4-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2398416.png)
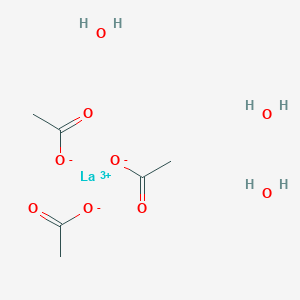
![3-(2-methoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2398420.png)
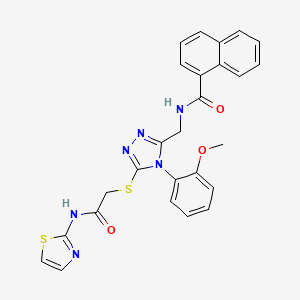

![Spiro[chromane-2,4'-piperidin]-4-ol hydrochloride](/img/structure/B2398423.png)
![7-methyl-3-(2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2398426.png)
![7-[[4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)
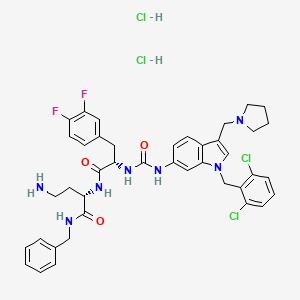


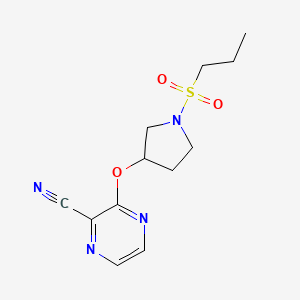
![2-ethyl-N-(4-methylenecyclohexyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2398436.png)
![3-allyl-8-(2,4-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2398437.png)